2-环丙基-L-甘氨酸

描述

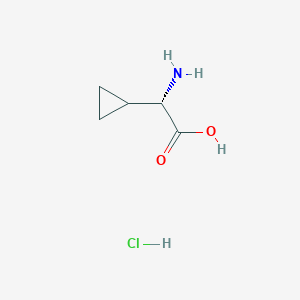

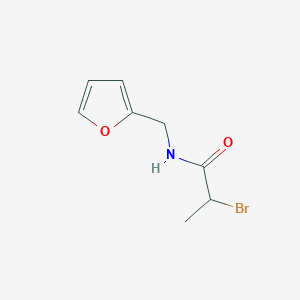

2-Cyclopropyl-L-glycine , also known as l-cyclopropylglycine , is an important raw material and intermediate used in various fields such as organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs. It was originally part of the Alfa Aesar product portfolio and is characterized by its cyclopropyl ring structure .

Molecular Structure Analysis

The molecular formula of 2-Cyclopropyl-L-glycine is C5H9NO2 . Its chemical structure features a cyclopropyl ring attached to an amino acid backbone. The three-membered cyclopropyl ring imparts unique properties to this compound, influencing its reactivity and biological activity .

科学研究应用

保护性和治疗特性

2-环丙基-L-甘氨酸,甘氨酸的一种变体,因其潜在的治疗应用而被研究。甘氨酸本身以其抗炎、免疫调节和细胞保护作用而闻名。它已显示出对保护免受出血、内毒素和败血症引起的休克、缺血/再灌注损伤和肽聚糖多糖诱导的关节炎等疾病的希望。它还显示出对胃溃疡和肝肾毒物损伤的保护能力(Zhong 等人,2003)。

农业应用

在农业中,甘氨酸及其衍生物,如 2-环丙基-L-甘氨酸,可能在提高植物抗逆性方面发挥作用。它们作为有机渗透保护剂,在应对干旱、盐碱和极端温度等环境胁迫时积累。这种积累被认为可以保护酶和膜,有助于植物耐逆性。然而,确切的机制和全部益处需要进一步研究 (Ashraf & Foolad,2007)。

神经传递和认知功能

甘氨酸作为中枢神经系统中的关键神经递质,通过增加特定配体门控离子通道中的跨膜电导来调节生理抑制过程。锌的引入可以通过增加锌对甘氨酸的亲和力来增强这些受体的开放,从而增强中枢神经元中的抑制过程。该机制被认为对于纠正中枢神经系统的应激后功能障碍至关重要,对于大多数经历压力和焦虑的个体来说,均衡摄入锌和甘氨酸至关重要。这种组合对于那些处于慢性心理情绪压力和适应不良状态的人特别有用,包括睡眠障碍(Shishkova 等人,2022)。

未来方向

属性

IUPAC Name |

(2S)-2-amino-2-cyclopropylacetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H/t4-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XINWYOAHPNHZJF-WCCKRBBISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(=O)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B3033813.png)

![[(2-Chloro-3-pyridinyl)methyl]methylamine hydrochloride](/img/structure/B3033817.png)

![(E)-3-(dimethylamino)-1-[2-(2-thienyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B3033824.png)

![1-{cyclohexyl[(4-methylphenyl)sulfonyl]methyl}-3,4-dimethyl-5-phenyltetrahydro-2H-imidazol-2-one](/img/structure/B3033827.png)

![2-(4-chlorophenyl)hexahydro-1H-pyrrolo[3',4':4,5]isoxazolo[3,2-c][1,4]oxazine-1,3(2H)-dione](/img/structure/B3033828.png)

![1-(7,8-Dinitro-1,2,4,5-tetrahydro-3H-1,5-methanobenzo[d]azepin-3-yl)ethan-1-one](/img/structure/B3033832.png)

![3-(4-chlorophenyl)-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]propanoic Acid](/img/structure/B3033834.png)